3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group can be introduced via a nucleophilic substitution reaction, where a fluorinated pyrimidine derivative reacts with a suitable nucleophile.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a reductive amination reaction, where a methoxybenzaldehyde derivative reacts with the pyrrolidine ring in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the pyrrolidine ring and methoxybenzyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
- 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
- 3-((5-iodopyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide
Uniqueness
3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxybenzyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this molecule particularly interesting for medicinal chemistry applications.
Properties
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)oxy-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-14-4-2-12(3-5-14)8-21-17(23)22-7-6-15(11-22)25-16-19-9-13(18)10-20-16/h2-5,9-10,15H,6-8,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZQTQOWCCPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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